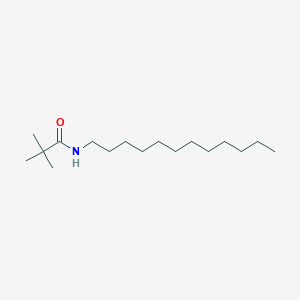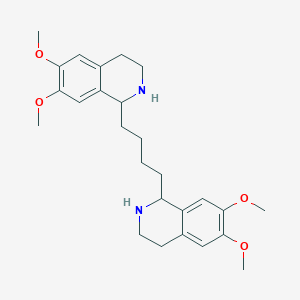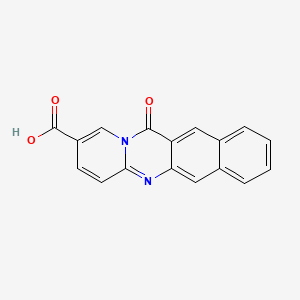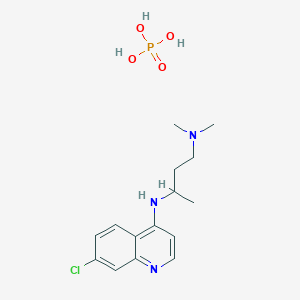
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is a chemical compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with appropriate amines under controlled conditions. For instance, the reaction of 7-chloroquinoline with N,N-dimethylbutane-1,3-diamine in the presence of a suitable catalyst can yield the desired product . The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, it can inhibit the replication of certain viruses by interfering with their entry and replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
- (7-Chloroquinolin-4-yl)aminochalcones
Uniqueness
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain biological targets .
Eigenschaften
Molekularformel |
C15H23ClN3O4P |
|---|---|
Molekulargewicht |
375.79 g/mol |
IUPAC-Name |
3-N-(7-chloroquinolin-4-yl)-1-N,1-N-dimethylbutane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20ClN3.H3O4P/c1-11(7-9-19(2)3)18-14-6-8-17-15-10-12(16)4-5-13(14)15;1-5(2,3)4/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18);(H3,1,2,3,4) |
InChI-Schlüssel |
ZTGUGGKGGAEKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(C)C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


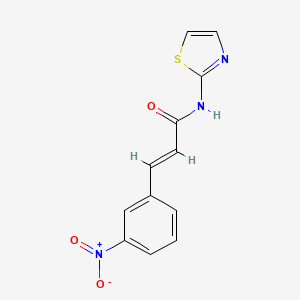
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
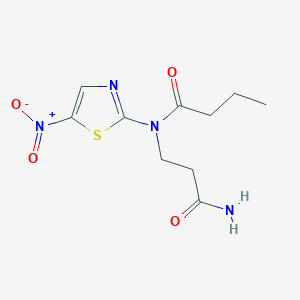
![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)

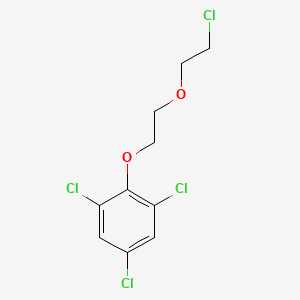
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)



